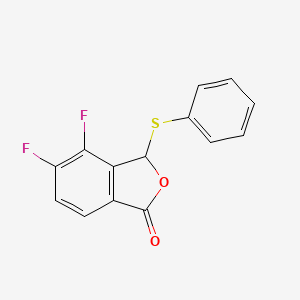![molecular formula C15H29NO7 B12515253 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid is a synthetic organic compound with the molecular formula C15H29NO7 and a molecular weight of 335.39 g/mol . This compound is characterized by its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of 2,2,5-trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid with appropriate reagents to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their function and stability . This interaction is crucial in applications such as targeted protein degradation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
2,2,11-Trimethyl-4-oxo-3,8-dioxa-5,11-diazatetradecan-14-oic acid: This compound is a heterobifunctional crosslinker used in similar applications.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid: Another related compound with similar structural features.
Uniqueness
2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid stands out due to its specific combination of ether and amide linkages, which provide unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C15H29NO7 |
|---|---|
Molecular Weight |
335.39 g/mol |
IUPAC Name |
3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18) |
InChI Key |
BNEABPAHFUZFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


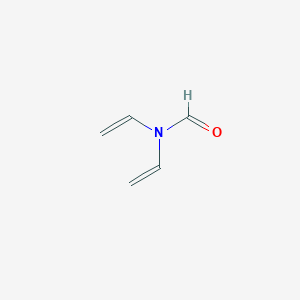
![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
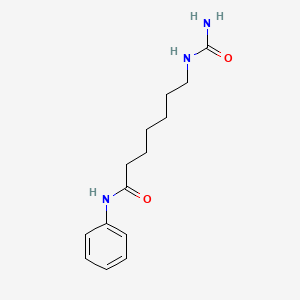
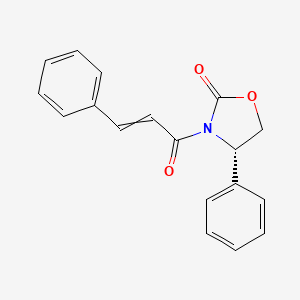
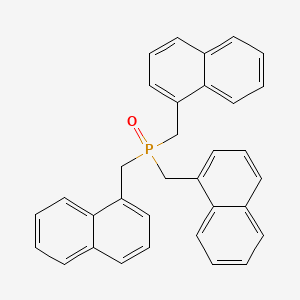
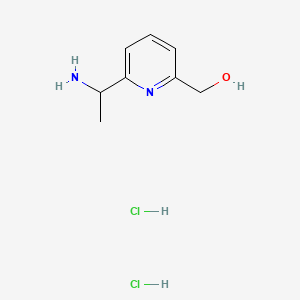

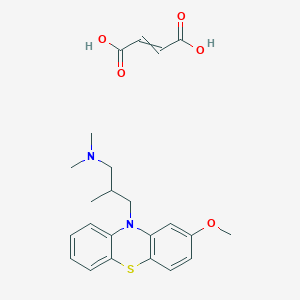
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
